N-(L-Valyl) Valganciclovir Hydrochloride
Description
N-(L-Valyl) Valganciclovir Hydrochloride (chemical formula: C₁₄H₂₂N₆O₅·HCl; molecular weight: 390.83) is a hydrochloride salt of the L-valyl ester prodrug of ganciclovir . It is enzymatically hydrolyzed in the gut and liver to release ganciclovir, the active antiviral agent, which inhibits viral DNA polymerase in cytomegalovirus (CMV)-infected cells . Approved by the FDA for CMV retinitis in immunocompromised patients (e.g., HIV/AIDS), its oral bioavailability is significantly higher (60–70%) compared to oral ganciclovir (5–10%) . Key pharmacokinetic parameters include rapid conversion to ganciclovir, systemic exposure equivalent to intravenous (IV) ganciclovir, and renal excretion .
Properties
Molecular Formula |
C19H32ClN7O6 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C19H31N7O6.ClH/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29;/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29);1H/t11?,12-,13-;/m0./s1 |
InChI Key |
ZAOQUBVKDSGQTQ-PFBSBWGISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(L-Valyl) Valganciclovir Hydrochloride involves the chemical modification of valganciclovir to include the L-valine moiety. This is typically achieved through a series of organic reactions, including esterification and amidation processes.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale chemical reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(L-Valyl) Valganciclovir Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base solutions.
Oxidation: Often carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Produces valganciclovir and L-valine.
Oxidation: Can lead to the formation of various oxidized derivatives.
Reduction: Results in the formation of reduced derivatives of the compound.
Scientific Research Applications
N-(L-Valyl) Valganciclovir Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the treatment of viral infections, especially those caused by CMV. Additionally, it is used in the development of new antiviral drugs and in the study of viral replication and resistance mechanisms.
Mechanism of Action
The mechanism of action of N-(L-Valyl) Valganciclovir Hydrochloride involves its conversion to valganciclovir, which is then phosphorylated by viral enzymes to form active triphosphate compounds. These active compounds inhibit viral DNA polymerase, preventing the replication of viral DNA and thereby stopping the spread of the virus.
Molecular Targets and Pathways:
Viral DNA Polymerase: The primary molecular target of valganciclovir triphosphate.
Pathways: Involves the viral replication pathway, specifically the DNA synthesis pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ganciclovir
- Structure : Lacks the L-valyl ester moiety present in Valganciclovir.
- Pharmacokinetics : Requires IV administration due to poor oral bioavailability (5–10%). Valganciclovir achieves equivalent systemic exposure via oral dosing (900 mg/day vs. IV ganciclovir 5 mg/kg/day) .
- Efficacy : Both compounds show similar antiviral activity against CMV, with retinal lesion stabilization in 2–4 weeks .
- Toxicity : Shared adverse effects (neutropenia, anemia), but IV ganciclovir is associated with higher risks of catheter-related complications .
Valacyclovir Hydrochloride
- Structure : L-valyl ester prodrug of acyclovir (C₁₃H₂₀N₆O₄·HCl; molecular weight: 360.80) .
- Bioavailability : ~55% (vs. 60–70% for Valganciclovir) .
- Toxicity : Lower myelosuppression risk compared to Valganciclovir but shares gastrointestinal side effects (nausea, diarrhea) .
Acyclovir
- Structure : Lacks the 3-hydroxyl group present in ganciclovir, reducing CMV activity .
- Efficacy : Effective against HSV/VZV but inactive against CMV due to poor phosphorylation in CMV-infected cells .
- Bioavailability : 10–20% (oral), necessitating frequent dosing .
N-Methyl Valganciclovir Hydrochloride
- Structure : Methylated derivative of Valganciclovir (C₁₅H₂₄N₆O₅·HCl; molecular weight: 368.39) .
- Role : Used as a reference standard in drug impurity profiling and regulatory testing .
- Pharmacology: Not clinically approved; primarily a synthetic intermediate .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Formula | Molecular Weight | Bioavailability (%) | Key Indications |
|---|---|---|---|---|
| Valganciclovir HCl | C₁₄H₂₂N₆O₅·HCl | 390.83 | 60–70 | CMV retinitis |
| Ganciclovir | C₉H₁₃N₅O₄ | 255.23 | 5–10 (oral) | CMV retinitis (IV) |
| Valacyclovir HCl | C₁₃H₂₀N₆O₄·HCl | 360.80 | ~55 | HSV/VZV |
| Acyclovir | C₈H₁₁N₅O₃ | 225.21 | 10–20 | HSV/VZV |
Table 2: Adverse Effect Profile
| Compound | Myelosuppression | Nephrotoxicity | Neurotoxicity | Gastrointestinal Effects |
|---|---|---|---|---|
| Valganciclovir HCl | High | Moderate | Rare | Common (diarrhea) |
| Ganciclovir | High | Moderate | Rare | Common (nausea) |
| Valacyclovir HCl | Low | Low | Rare | Common (headache) |
| Acyclovir | Low | Low | Rare | Rare |
Research Findings
- Bioequivalence : Oral Valganciclovir (900 mg/day) provides 1.7-fold greater systemic exposure than oral ganciclovir (1000 mg thrice daily) .
- Clinical Trials: Pivotal studies (WV 15376 and WV 15705) demonstrated Valganciclovir’s non-inferiority to IV ganciclovir in CMV retinitis treatment, with similar virologic clearance (7–8 days) .
- Synthesis : Valganciclovir is synthesized via coupling N-protected ganciclovir with L-valine derivatives, followed by deprotection . Valacyclovir follows a similar prodrug design but targets different viruses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
